

Tnik-IN-5: A Comparative Analysis Against Leading TNIK Inhibitors

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Compound of Interest

Compound Name: Tnik-IN-5

Cat. No.: B15145013

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This guide provides a comprehensive benchmark of **Tnik-IN-5** against other known inhibitors of the Traf2- and Nck-interacting kinase (TNIK). The data presented herein is compiled from publicly available experimental results to offer an objective comparison of performance and to provide detailed experimental methodologies for key assays.

Introduction to TNIK and Its Inhibition

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key downstream regulator of the Wnt signaling pathway. Dysregulation of the Wnt pathway is implicated in the progression of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. TNIK inhibitors are a class of small molecules designed to block the kinase activity of TNIK, thereby disrupting the aberrant signaling cascades that drive cancer cell proliferation and survival.

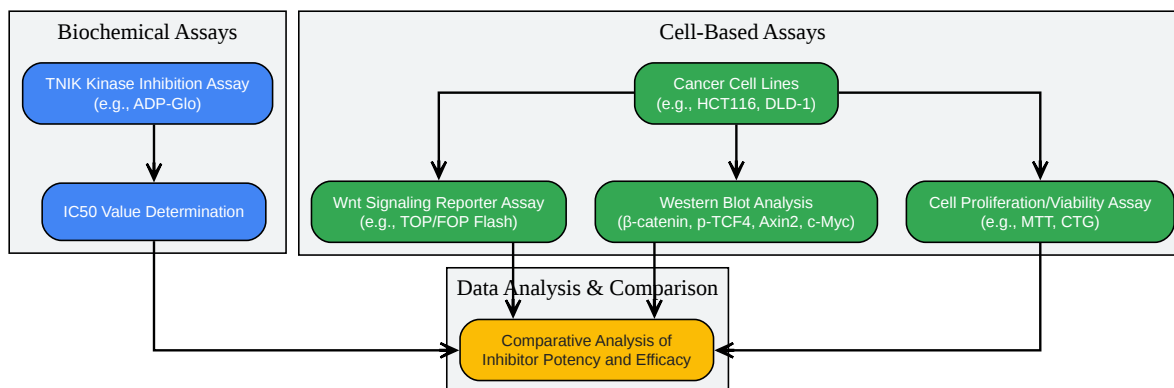
Quantitative Comparison of TNIK Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of **Tnik-IN-5** and other well-characterized TNIK inhibitors. It is important to note that direct comparisons of IC₅₀ values should be made with caution, as experimental conditions can vary between studies.

Inhibitor	IC50 (TNIK)	Key Cellular Effects
Tnik-IN-5	50 nM[1]	Efficiently inhibits Wnt signaling in intact cells and shows excellent in vitro anti-colorectal cancer activity.[1]
NCB-0846	21 nM[2][3]	Blocks Wnt signaling and demonstrates marked anti-tumor and anti-cancer stem cell (CSC) activities.[2][4]
INS018_055	7.8 nM / 31 nM	Potent anti-fibrotic and anti-inflammatory effects.[5] Modulates profibrotic and inflammatory pathways through regulation of Wnt/ β -catenin, TGF- β , Yap/Taz, and NF κ B signaling cascades.

TNIK Signaling Pathway

The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β -catenin. In the nucleus, β -catenin forms a complex with TCF/LEF transcription factors and TNIK. TNIK then phosphorylates TCF4, a critical step for the activation of Wnt target gene expression, which promotes cell proliferation and survival.



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